molecular formula C13H18N5NaO7S B15364311 Antibacterial agent 48

Antibacterial agent 48

Cat. No.: B15364311
M. Wt: 411.37 g/mol
InChI Key: XIXCIMATZCYLBG-UXQCFNEQSA-M
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Description

Antibacterial Agent 48 (AA48) refers to the S-octyl disulfide derivative (compound 1j) identified in recent studies as a narrow-spectrum antibacterial agent optimized for Gram-positive pathogens . Structurally, AA48 is a disulfiram (DSF)-based disulfide with an 8-carbon alkylthio chain, which confers enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive cocci. Its mechanism involves disrupting bacterial membrane integrity and inducing oxidative stress, though exact targets remain under investigation. AA48 exhibits minimal inhibitory concentrations (MICs) of 2–4 μM (0.6–1.2 μg/mL) against MRSA, outperforming DSF (MIC: 8–64 μM) and rivaling vancomycin (VAN) in efficacy .

Properties

Molecular Formula

C13H18N5NaO7S

Molecular Weight

411.37 g/mol

IUPAC Name

sodium [(2S,5R)-2-[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C13H19N5O7S.Na/c19-13-17-7-9(18(13)25-26(20,21)22)1-2-10(17)12-15-14-11(24-12)8-16-3-5-23-6-4-16;/h9-10H,1-8H2,(H,20,21,22);/q;+1/p-1/t9-,10+;/m1./s1

InChI Key

XIXCIMATZCYLBG-UXQCFNEQSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

AS-48 is a 70-amino acid cyclic peptide (molecular mass: 7.14 kDa) with a head-to-tail circular linkage between Met1 and Trp70 . Its cationic (pI = 10.09) and amphipathic structure enables electrostatic interactions with negatively charged bacterial membranes . Key structural features include:

  • Five α-helices forming a compact globular structure .

  • Hydrophobic residues (49% of total) facilitating membrane insertion .

  • Positively charged residues (e.g., Lys, Arg) critical for binding to phospholipid membranes .

Membrane Permeabilization

AS-48 induces pore formation in bacterial membranes through a multi-step process:

  • Electrostatic attraction to negatively charged phospholipids (e.g., phosphatidylglycerol) on target membranes .

  • Dimer dissociation : The water-soluble dimer (stabilized by residues like Gly13 and Leu40) dissociates upon membrane contact .

  • Hydrophobic insertion : Monomers insert into the lipid bilayer, forming transient pores via oligomerization .

  • Ion leakage : Pore formation leads to depolarization, ATP depletion, and cell death .

Mutational Analysis :

  • G13K/L40K mutant : Reduced membrane affinity (12-fold lower) and pore-forming activity due to stabilized dimeric state and disrupted hydrophobic interactions .

  • Cationic residues (e.g., Lys39, Arg44) : Essential for initial membrane binding; substitution reduces bactericidal efficacy .

Synergistic Reactions with Antibiotics

AS-48 enhances the efficacy of conventional antibiotics through membrane disruption, bypassing resistance mechanisms :

Antibiotic Synergistic Effect MIC Reduction Target Pathogens
VancomycinDisrupts cell wall synthesis + pore formationUp to 100-foldVRE, MRSA
EthambutolPotentiates AS-48 entry into mycobacteria16-foldMycobacterium tuberculosis
LysozymeDegrades peptidoglycan + membrane lysis4-foldStaphylococcus aureus

Mechanistic Insights :

  • Gram-negative bacteria : Requires outer membrane destabilizers (e.g., EDTA) for AS-48 to access the cytoplasmic membrane .

  • Biofilms : AS-48 disrupts matrix integrity and penetrates dormant cells, enhancing antibiotic penetration .

Stability Under Environmental Stress

AS-48 retains activity under extreme conditions due to its cyclic structure:

Condition Effect on AS-48 Reference
pH 3–10No loss of activity
100°C (30 min)Partial denaturation; activity restored upon cooling
Proteases (pepsin, trypsin)Resistant to degradation

Reactivity with Eukaryotic Cells

AS-48 exhibits selective toxicity:

  • No hemolysis or cytotoxicity observed in mammalian cell lines at bactericidal concentrations .

  • Leishmanicidal activity : Targets mitochondrial membranes in Leishmania spp. via reactive oxygen species (ROS) production and membrane depolarization .

Mechanistic Differences Across Pathogens

Pathogen Type Mechanism of Action Key Observations
Gram-positive bacteriaPore formation → rapid cell deathMIC: 0.1–16 mg/L against MRSA, VRE
Mycobacterium spp.Slow membrane depolarization + ROS stressRequires 24–72 h for full lethality
Leishmania parasitesMitochondrial dysfunction + membrane damageIC₅₀: 1.7–3.12 nM for trypanosomes

Chemical Modifications and Derivatives

  • Cyclization : Critical for stability; linear analogs lose >90% activity .

  • Liposomal encapsulation : Enhances delivery to intracellular pathogens (e.g., M. tuberculosis) .

Comparison with Similar Compounds

Research Findings and Contradictions

Narrow vs. Broad Spectrum : AA48’s Gram-positive specificity contrasts with gallium’s broad activity but limits resistance risk .

Mechanistic Diversity : AA48 likely targets membranes, while bacilysin and gallium disrupt cell wall synthesis and iron metabolism, respectively .

Natural vs. Synthetic: Natural agents (e.g., gemmacin) offer structural novelty but face scalability challenges compared to synthetic AA48 .

Table 3: Mechanism of Action Comparison

Compound Primary Mechanism Secondary Effects
AA48 (1j) Membrane disruption Oxidative stress induction
Gallium(III) Iron/heme metabolism interference ROS production
Bacilysin Cell wall synthesis inhibition N/A

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